[(5-Bromothiophen-2-YL)methyl](pyridin-2-ylmethyl)amine
Description
(5-Bromothiophen-2-YL)methylamine is a tertiary amine featuring two distinct substituents: a (5-bromothiophen-2-yl)methyl group and a (pyridin-2-ylmethyl) group. The bromothiophene moiety introduces electron-withdrawing and aromatic heterocyclic characteristics, while the pyridylmethyl group contributes nitrogen-based coordination sites. This structural duality makes the compound a candidate for metal coordination, catalysis, or fluorescent sensing applications.
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C11H11BrN2S/c12-11-5-4-10(15-11)8-13-7-9-3-1-2-6-14-9/h1-6,13H,7-8H2 |
InChI Key |
MRTFWEHKHUDLTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with pyridin-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for (5-Bromothiophen-2-YL)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-YL)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
(5-Bromothiophen-2-YL)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-YL)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(pyridin-2-ylmethyl)amine (BPA)
- Structure : Contains two pyridylmethyl groups attached to the amine nitrogen.
- Key Differences : Lacks the bromothiophene substituent, reducing electron-withdrawing effects and aromatic sulfur interactions.
- Applications : Widely used in metal coordination, such as in Fe-based catalysts for alkyd coatings (e.g., Borchi® OxyCoat) . BPA forms stable complexes with transition metals (e.g., Fe, Cu) due to its strong chelating ability.
- Electronic Properties : Pyridine rings provide electron-rich environments, enhancing metal-ligand charge transfer (MLCT) in fluorescence applications .
Tris(pyridin-2-ylmethyl)amine (TPMA)
- Structure : Three pyridylmethyl groups attached to the central nitrogen.
- Key Differences: Increased denticity (tridentate vs.
- Metal Binding : TPMA forms highly stable complexes with Zn²⁺ and Cu²⁺, as demonstrated in fluorescence studies where Zn(TPMA) complexes exhibit red-shifted emission (457 nm vs. 376 nm in free ligand) .
- Solubility : Hydrophobic cavities in TPMA derivatives can be modified with methoxy or polyethylene glycol groups to enhance solubility in organic and aqueous media .
L3NCOOH (2-{[Bis(pyridin-2-ylmethyl)amino]methyl}benzoic acid)
- Structure : Combines bis(pyridin-2-ylmethyl)amine with a carboxylic acid group.
- Key Differences : Carboxylic acid introduces pH-dependent coordination behavior and hydrogen-bonding capability, absent in the bromothiophene-containing compound.
- Reactivity: In enzyme model studies, L3NCOOH-Cu²⁺ complexes showed higher reactivity with O₂ compared to non-carboxylated analogs, attributed to enhanced Lewis acidity .
(5-Bromothiophen-2-YL)methylamine
- Structure : Replaces the pyridylmethyl group with a methoxypropan-2-yl chain.
- Key Differences : The methoxy group increases hydrophilicity, while the bromothiophene retains aromatic and electronic effects.
- Applications : Used as a high-purity pharmaceutical intermediate, highlighting the bromothiophene’s role in bioactive molecule synthesis .
Electronic and Steric Effects
- The thiophene ring’s sulfur atom may participate in π-stacking or secondary interactions with aromatic substrates in catalytic systems .
- Pyridylmethyl vs.
Metal Coordination and Reactivity
- Comparative Binding Affinities: Ligand Preferred Metal Application Key Observation Target Compound Cu²⁺, Zn²⁺ Potential fluorescence/sensing Bromothiophene may quench fluorescence BPA Fe³⁺ Alkyd coating catalysts High catalytic activity in oxidation TPMA Zn²⁺ Fluorescent probes Red-shifted emission upon metal binding L3NCOOH Cu²⁺ Dioxygenase enzyme models Carboxylate enhances O₂ activation
Reactivity with O₂ : In enzyme model complexes, ligands with stronger electron-withdrawing groups (e.g., carboxylates) accelerate O₂ activation. The bromothiophene’s electron-withdrawing nature may similarly enhance oxidative reactivity in the target compound .
Biological Activity
The compound (5-Bromothiophen-2-YL)methylamine is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize existing data regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of (5-Bromothiophen-2-YL)methylamine is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects by:
- Binding to Enzymes or Receptors : This binding can modulate the activity of these proteins, influencing various cellular processes such as signal transduction and gene expression.
- Influencing Metabolic Pathways : By altering the activity of metabolic enzymes, the compound can affect cellular metabolism, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.
Biological Activity Overview
Recent studies have highlighted several key areas where (5-Bromothiophen-2-YL)methylamine exhibits significant biological activity:
- Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. Its efficacy appears to be linked to its structural features, which facilitate interactions with cellular targets involved in cancer proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR of (5-Bromothiophen-2-YL)methylamine is crucial for optimizing its biological activity.
Case Studies and Research Findings
Several notable studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of (5-Bromothiophen-2-YL)methylamine:
- A study on quinazoline derivatives found that similar compounds exhibited potent ion channel inhibition, suggesting that structural analogs may share similar mechanisms of action against cancer cells .
- Research on hybrid imidazole/pyridine derivatives demonstrated significant anticancer and antimycobacterial activity, indicating that modifications to the pyridine structure can lead to enhanced therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
